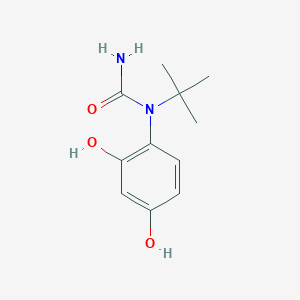
N-tert-Butyl-N-(2,4-dihydroxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-N-(2,4-dihydroxyphenyl)urea: is an organic compound characterized by the presence of a tert-butyl group and a dihydroxyphenyl moiety attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butyl-N-(2,4-dihydroxyphenyl)urea can be achieved through several methods. One common approach involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as Cu(OTf)2. This method is efficient and yields high purity products under solvent-free conditions at room temperature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity, making the process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-tert-Butyl-N-(2,4-dihydroxyphenyl)urea undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: tert-butyl hydroperoxide, dioxo-molybdenum (VI) complexes.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxidized derivatives, while reduction results in reduced forms of the compound.
Scientific Research Applications
N-tert-Butyl-N-(2,4-dihydroxyphenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antioxidant and neuroprotective agent.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-tert-Butyl-N-(2,4-dihydroxyphenyl)urea involves its interaction with specific molecular targets and pathways. For instance, it may act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. Additionally, its neuroprotective effects are attributed to its ability to modulate signaling pathways involved in cell survival and apoptosis .
Comparison with Similar Compounds
- N-tert-Butyl-N’-(4-methoxyphenyl)urea
- 4-tert-butyl-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
- 2-[(4,6-di-tert-butyl-2,3-dihydroxyphenyl)thio]acetic acid amides
Comparison: N-tert-Butyl-N-(2,4-dihydroxyphenyl)urea is unique due to its specific dihydroxyphenyl moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antioxidant and neuroprotective activities, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
675851-72-6 |
|---|---|
Molecular Formula |
C11H16N2O3 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
1-tert-butyl-1-(2,4-dihydroxyphenyl)urea |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)13(10(12)16)8-5-4-7(14)6-9(8)15/h4-6,14-15H,1-3H3,(H2,12,16) |
InChI Key |
DWSYJTYLEKOLSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(C1=C(C=C(C=C1)O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


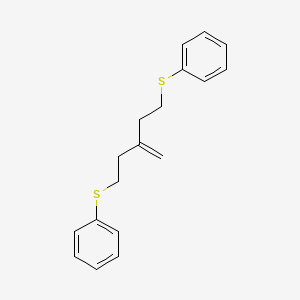
![1-[2-(1H-Indol-1-yl)oxolan-2-yl]propan-2-one](/img/structure/B12532619.png)
![4-[(But-3-en-1-yl)oxy]-2,6-di-tert-butylphenol](/img/structure/B12532621.png)
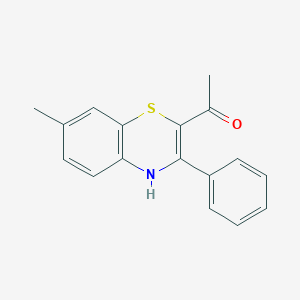
![N~1~-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B12532631.png)
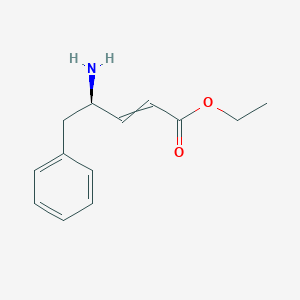
![3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)azetidin-2-one](/img/structure/B12532637.png)
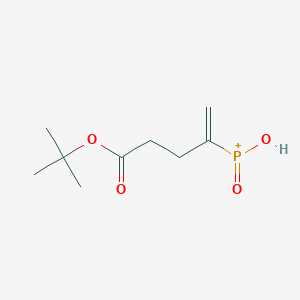
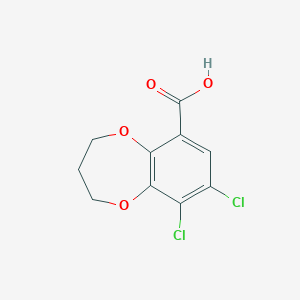
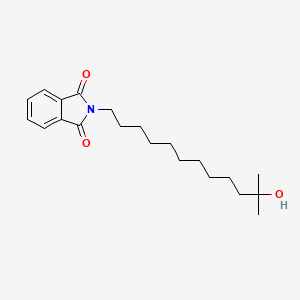
![4-[(Dimethylamino)methyl]pyridin-2(1H)-one](/img/structure/B12532652.png)
![1-[10-(9H-Carbazol-9-yl)decyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B12532658.png)

![[(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene](/img/structure/B12532666.png)
